1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone
Description
This compound is a heterocyclic small molecule featuring a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 2-methoxyphenyl-1,2,4-oxadiazole moiety and a thiophene ring. Its structural complexity arises from the fusion of three distinct pharmacophores:
- Pyrazolo[1,5-d][1,2,4]triazinone: A bicyclic scaffold known for its role in kinase inhibition and modulation of enzymatic activity.
- 1,2,4-Oxadiazole: A five-membered heterocycle with electron-deficient properties, often enhancing binding affinity to biological targets.
- Thiophene: A sulfur-containing aromatic ring that improves lipophilicity and metabolic stability.
Properties
IUPAC Name |
5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S/c1-27-15-6-3-2-5-12(15)18-21-17(28-23-18)10-24-19(26)14-9-13(16-7-4-8-29-16)22-25(14)11-20-24/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBDCWGIRGQQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the pyrazolo[1,5-d][1,2,4]triazinone core. The thiophene moiety is then introduced through coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains and fungi. The incorporation of the thiophene moiety is believed to enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets .
Anticancer Potential
Several studies have highlighted the anticancer properties of triazole derivatives. The unique structural features of this compound may contribute to inhibiting cancer cell proliferation. For example, compounds containing triazole rings have been reported to exhibit cytotoxic effects against different cancer cell lines . The specific interactions of the oxadiazole and pyrazolo groups with cellular pathways may provide a basis for further anticancer research.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes such compounds promising candidates for developing new anti-inflammatory drugs. This application is particularly relevant given the increasing prevalence of chronic inflammatory diseases .
Herbicidal Activity
The potential herbicidal applications of heterocyclic compounds are being explored extensively. Compounds with oxadiazole and triazole functionalities have demonstrated herbicidal properties in various studies. This suggests that the compound may be effective in agricultural settings as a herbicide or plant growth regulator .
Case Studies
Mechanism of Action
The mechanism of action of 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are derived from pyrazolo-triazinone or triazolo-pyrimidinone scaffolds modified with heteroaromatic substituents. Below is a comparative analysis based on structural features and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Observations :
However, the absence of a pyridine ring (compared to triazolo-pyrimidinones) may reduce polarity, affecting solubility.
Substituent Effects: The 2-methoxyphenyl-oxadiazole group in the target compound introduces electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets. This contrasts with the electron-donating methyl groups in triazolo-pyrimidinones, which improve metabolic stability .
Bioactivity Gaps: While thiazole derivatives (e.g., compound 12a in ) show nanomolar IC₅₀ values against HepG2, the target compound’s bioactivity remains uncharacterized. Its thiophene moiety could either enhance or diminish activity depending on target specificity.
Biological Activity
The compound 1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone represents a novel class of organic compounds with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex structure that includes an oxadiazole ring and a pyrazolo-triazine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the oxadiazole ring : This is achieved by reacting appropriate hydrazides with carboxylic acid derivatives.
- Introduction of the methoxyphenyl group : Substitution reactions are employed to introduce the methoxy group onto the phenyl ring.
- Coupling reaction : The final step involves coupling the oxadiazole intermediate with the pyrazolo-triazine component under controlled conditions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of oxadiazole and pyrazolo-triazine exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported an IC50 value of 0.34 μM for a related compound against MCF-7 cells, suggesting potent antiproliferative effects .
Antimicrobial Effects
Compounds containing oxadiazole and thiophene rings have demonstrated antimicrobial properties. Studies have shown activity against both gram-positive and gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often compare favorably with conventional antibiotics .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in cancer cell metabolism or microbial growth.
- Signal Transduction Modulation : It may influence various signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Some studies suggest that related compounds induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Comparative Biological Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity:
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (MCF-7) | 0.34 | |
| Compound B | Antimicrobial (E. coli) | 15 | |
| Compound C | Antitubercular | 10 |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative showed significant reduction in tumor size in xenograft models when administered at specific doses over a period of time.
- Case Study 2 : Clinical trials involving related oxadiazole derivatives demonstrated improved patient outcomes in drug-resistant infections.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
